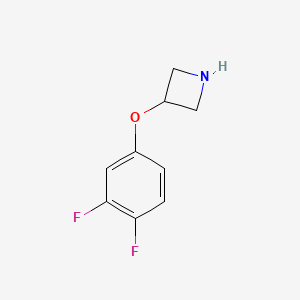

3-(3,4-Difluorophenoxy)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-difluorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPWDWVMENBZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Characteristics of 3-(3,4-Difluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 3-(3,4-Difluorophenoxy)azetidine. In the absence of comprehensive, publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive guide for its characterization. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a foundational understanding of the compound's spectral behavior.

Introduction: The Significance of Fluorinated Azetidine Scaffolds

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The incorporation of fluorine atoms into small molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, this compound represents a scaffold of considerable interest, combining the desirable attributes of the azetidine ring with the benefits of fluorine substitution on the aromatic moiety. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this and related compounds in drug discovery and development pipelines.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the azetidine ring and the difluorophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the oxygen atom of the ether linkage.

Methodology for ¹H NMR Data Acquisition: A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data Summary:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2', H-6' (Azetidine) | 4.10 - 4.30 | Triplet of doublets or complex multiplet | J ≈ 8-10 Hz (geminal), J ≈ 6-8 Hz (vicinal) |

| H-4', H-5' (Azetidine) | 3.80 - 4.00 | Triplet of doublets or complex multiplet | J ≈ 8-10 Hz (geminal), J ≈ 6-8 Hz (vicinal) |

| H-3' (Azetidine) | 5.00 - 5.20 | Quintet or multiplet | J ≈ 6-8 Hz |

| Aromatic H | 6.80 - 7.30 | Multiplets | J(H-F) and J(H-H) couplings |

| NH (Azetidine) | 1.50 - 2.50 | Broad singlet |

Rationale Behind Predictions:

-

Azetidine Protons: The protons on the azetidine ring are expected to appear as complex multiplets due to geminal and vicinal coupling. The proton at the C-3 position (H-3'), being attached to the carbon bearing the electronegative oxygen, will be the most downfield of the aliphatic protons. The protons on C-2 and C-4 will be diastereotopic and are expected to show distinct signals.

-

Aromatic Protons: The aromatic region will display a complex pattern due to the coupling of the protons with each other and with the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms will generally shift the aromatic protons downfield compared to unsubstituted phenoxy groups.

-

NH Proton: The signal for the NH proton of the azetidine ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of neighboring atoms and the presence of the aromatic ring.

Methodology for ¹³C NMR Data Acquisition: A standard ¹³C NMR experiment would be performed on a 100 MHz or higher field spectrometer with proton decoupling. The sample would be dissolved in a suitable deuterated solvent, and the solvent peak would be used as a reference.

Predicted ¹³C NMR Data Summary:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2', C-4' (Azetidine) | 45 - 55 |

| C-3' (Azetidine) | 70 - 80 |

| C-1 (Aromatic) | 150 - 155 (doublet, J(C-F)) |

| C-2 (Aromatic) | 105 - 115 (doublet, J(C-F)) |

| C-3 (Aromatic) | 145 - 155 (doublet of doublets, J(C-F)) |

| C-4 (Aromatic) | 140 - 150 (doublet of doublets, J(C-F)) |

| C-5 (Aromatic) | 115 - 125 (doublet, J(C-F)) |

| C-6 (Aromatic) | 110 - 120 (doublet, J(C-F)) |

Rationale Behind Predictions:

-

Azetidine Carbons: The C-3' carbon, directly attached to the oxygen atom, will be significantly deshielded and appear at a higher chemical shift compared to the C-2' and C-4' carbons.

-

Aromatic Carbons: The carbons of the difluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the fluorine atoms (¹J(C-F), ²J(C-F), etc.). The carbons directly bonded to fluorine (C-3 and C-4) will show large one-bond coupling constants. The carbon attached to the ether oxygen (C-1) will also be significantly downfield.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation.

Methodology for MS Data Acquisition: The mass spectrum would be obtained using an electrospray ionization (ESI) source in positive ion mode, coupled with a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

Molecular Ion:

-

Expected [M+H]⁺: m/z = 186.0721 (for C₉H₁₀F₂NO⁺)

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways:

-

Cleavage of the C-O Ether Bond: This is a common fragmentation pathway for phenoxy derivatives, leading to the formation of a 3,4-difluorophenoxide radical and an azetidin-3-yl cation (or vice versa).

-

Fragmentation of the Azetidine Ring: The strained azetidine ring can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules like ethene.

-

Loss of the Azetidine Ring: Cleavage of the bond between the oxygen and the azetidine ring can lead to the formation of a 3,4-difluorophenol ion.

Diagram of Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of TMS as an internal standard if not already present in the solvent.

-

Gently shake the tube to ensure complete dissolution.

Mass Spectrometry Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, and mass spectral data, researchers can confidently identify and characterize this important fluorinated azetidine scaffold. The provided methodologies and rationales for the predicted data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel pharmaceutical compounds. As experimental data for this molecule becomes available, this guide can serve as a foundational reference for its interpretation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

A Technical Guide to the Biological Screening of 3-(3,4-Difluorophenoxy)azetidine Derivatives

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become a cornerstone in medicinal chemistry.[1] Their unique structural properties—high ring strain, sp3-rich character, and conformational rigidity—confer favorable physicochemical and pharmacokinetic profiles, such as enhanced solubility and metabolic stability.[1] These attributes make the azetidine scaffold highly attractive for designing novel bioactive molecules.[1] FDA-approved drugs like baricitinib and cobimetinib incorporate azetidine motifs to improve metabolic stability and receptor selectivity.[1] The 3-(3,4-difluorophenoxy)azetidine moiety, in particular, combines the benefits of the azetidine ring with a difluorophenoxy group, a common substituent in kinase inhibitors known to enhance binding affinity and selectivity. This guide provides a comprehensive framework for the biological screening of this promising class of compounds, focusing on a logical, target-based discovery cascade relevant to oncology and inflammatory diseases.

Part 1: Defining the Screening Strategy - A Kinase-Centric Approach

The phenoxyazetidine scaffold is a privileged structure found in numerous kinase inhibitors, including the potent pan-AKT inhibitor AZD5363 (Capivasertib).[2][3][4] The PI3K/AKT/mTOR pathway is a central signaling node frequently hyperactivated in human cancers, making its components prime therapeutic targets.[5] Therefore, a logical and high-yield screening strategy for novel this compound derivatives is to assess their activity against key kinases in this pathway.

This guide will delineate a hierarchical screening cascade designed to identify potent, selective, and cell-active kinase inhibitors. The workflow progresses from a high-throughput primary biochemical screen to secondary cell-based assays and culminates in mechanism of action (MoA) and selectivity profiling.

Caption: A hierarchical screening cascade for identifying kinase inhibitors.

Part 2: Primary Screening - High-Throughput Biochemical Assays

The initial step involves screening a library of this compound derivatives against a key kinase target, such as AKT1, in a high-throughput format. The goal is to identify "hits" that inhibit the enzyme's activity at a specific concentration.

Rationale for Assay Selection: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for primary screening.[6] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6] This universal assay is compatible with virtually any kinase and substrate, offers high sensitivity comparable to radioactive methods, and exhibits low rates of compound interference.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay for AKT1

-

Reagent Preparation: Prepare buffers, recombinant human AKT1 enzyme, and the substrate (e.g., a specific peptide like GSK3α) according to the manufacturer's protocol (Promega Corporation). Prepare ATP at a concentration approximating the Km for the enzyme to ensure competitive inhibitors can be identified.

-

Compound Plating: Dispense the this compound derivatives into a low-volume 384-well plate at a final screening concentration (e.g., 10 µM). Include positive controls (e.g., AZD5363) and negative controls (DMSO vehicle).

-

Kinase Reaction: Add the AKT1 enzyme and substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Measure the luminescent signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.

-

Data Analysis: Normalize the data to controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50%).

Part 3: Secondary and Orthogonal Assays for Hit Validation

Hits from the primary screen must be validated through secondary assays to confirm their activity and rule out artifacts. These assays should employ different technologies and, critically, be performed in a cellular context to assess membrane permeability and target engagement in a more physiologically relevant environment.[7]

1. Cellular Target Engagement Assay

Rationale: It is crucial to confirm that a compound binds to its intended target within a living cell.[7] The NanoBRET™ Target Engagement Assay is an ideal technology for this purpose. It measures the binding of a compound to a target protein by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

2. Downstream Pathway Inhibition Assay

Rationale: A confirmed binder should functionally inhibit the kinase's signaling pathway. For AKT, this can be measured by assessing the phosphorylation status of a known downstream substrate, such as PRAS40.[8] A reduction in phosphorylated PRAS40 (p-PRAS40) provides strong evidence of on-target activity.

Experimental Protocol: Western Blot for p-PRAS40

-

Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., BT474c, which has high AKT activity) and allow cells to adhere.[8] Treat the cells with various concentrations of the hit compounds for a defined period (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-PRAS40 (Thr246). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., total AKT or β-actin) to confirm a dose-dependent reduction in p-PRAS40 levels.

Data Presentation: Hit Confirmation Summary

| Compound ID | Primary Screen IC50 (µM, AKT1) | Cellular Target Engagement EC50 (µM, NanoBRET™) | p-PRAS40 Inhibition IC50 (µM, Western Blot) |

| AZD5363 | 0.008 | 0.05 | 0.31[8] |

| Derivative-001 | 0.25 | 0.45 | 0.98 |

| Derivative-002 | 0.89 | 1.20 | 2.50 |

| Derivative-003 | 1.20 | >10 | >10 |

Data is hypothetical for illustrative purposes, except for the reference compound.

Part 4: Selectivity and Mechanism of Action Studies

Confirmed hits must be profiled for selectivity, as off-target activity can lead to toxicity.[9] Furthermore, understanding the compound's mechanism of action (MoA) is critical for lead optimization.[9][10]

1. Kinome-wide Selectivity Profiling

Rationale: To assess the selectivity of a lead compound, it should be screened against a broad panel of kinases. Services like Eurofins DiscoverX's KINOMEscan® provide quantitative binding data (Kd values) for the compound against hundreds of human kinases, offering a comprehensive view of its selectivity profile. A highly selective compound will bind potently to the target of interest with significantly weaker binding to other kinases.[3]

Caption: Different modes of enzyme inhibition determine the mechanism of action.

2. Enzyme Kinetic Studies for MoA Determination

Rationale: To understand how a compound inhibits its target, enzyme kinetic studies are performed. By measuring the initial reaction rates at varying substrate (ATP) and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Most kinase inhibitors are ATP-competitive.[2]

Experimental Protocol: Determining Mode of Inhibition

-

Setup: Perform the kinase reaction (as in the primary screen) using a range of fixed inhibitor concentrations.

-

Vary Substrate: At each inhibitor concentration, vary the concentration of ATP across a wide range (e.g., from 0.1x to 10x the Km).

-

Measure Velocity: Determine the initial reaction velocity (rate of product formation) for each condition.

-

Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot, where 1/velocity is plotted against 1/[ATP].

-

Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

-

Non-Competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.

-

Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease with inhibitor concentration.

-

Conclusion

The biological screening of this compound derivatives requires a systematic and multi-faceted approach. By progressing from high-throughput biochemical screens to rigorous cell-based validation and in-depth mechanism of action studies, researchers can effectively identify and characterize novel, potent, and selective kinase inhibitors. This structured cascade ensures that resources are focused on the most promising compounds, maximizing the potential for translation into next-generation therapeutics for diseases like cancer.

References

- Hameed, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Chen, K.-H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.

- Kudolo, C. N., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.

- Hill, S. M., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.

- Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis.

- Zaharia, C., et al. (2016). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.

- Mei, Z., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.

- Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.

- Yadav, P., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate.

- Davies, T. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.

- Hewitt, J. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

- Hughes, J. P. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.

- No Name. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate.

- Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Addie, M., et al. (2011). Abstract 4478: Discovery of AZD5363, an orally bioavailable, potent ATP-competitive inhibitor of AKT kinases. AACR Journals.

- Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Crestone, Inc..

- Zegzouti, H., et al. (2009). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

- No Name. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute.

- Mohammed, M. J., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.

- ProBio. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO.

- Al-Badrany, K. A., et al. (2024). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry.

- Chang, C., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling.

- Elgohary, M. K., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.

- Davies, T. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.

- BOC Sciences. (n.d.). Small-molecule Inhibitors. BOC Sciences.

- The Institute of Cancer Research. (2022). Capivasertib – a huge success story for UK science. The Institute of Cancer Research, London.

- ChemShuttle. (n.d.). 3-phenoxyazetidine;CAS No.:76263-18-8. ChemShuttle.

- Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences.

- Chang, C-Y., et al. (2021). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. European Journal of Medicinal Chemistry.

- Scott, A. D., et al. (2018). New Screening Approaches for Kinases. Royal Society of Chemistry.

- Wróbel, T. M., et al. (2023). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.

- Watterson, D. M., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. icr.ac.uk [icr.ac.uk]

- 5. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 7. reactionbiology.com [reactionbiology.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

The Strategic Incorporation of 3-(3,4-Difluorophenoxy)azetidine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the 3-(3,4-difluorophenoxy)azetidine core, a key building block in the development of innovative therapeutics. We will delve into its synthesis, explore its critical role in the structure of potent and selective drug candidates, and dissect the nuanced structure-activity relationships that govern its biological effects. This guide serves as a technical resource for medicinal chemists and drug development professionals, offering insights into the strategic application of this valuable scaffold.

Introduction: The Rise of the Azetidine Scaffold in Drug Design

The pharmaceutical industry's quest for novel chemical entities with improved "drug-like" properties has led to an increased focus on three-dimensional, sp³-rich molecular architectures.[1] In this context, the strained four-membered azetidine ring has garnered significant attention.[2] Its rigid conformation allows for the precise spatial arrangement of substituents, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity when compared to more traditional saturated heterocycles like piperidine or pyrrolidine.[2]

Among the vast landscape of functionalized azetidines, the this compound scaffold has proven to be a particularly valuable intermediate in the synthesis of a new generation of therapeutic agents. The strategic placement of the difluorophenoxy group at the 3-position of the azetidine ring offers a unique combination of electronic and steric properties that have been successfully exploited in the design of potent and selective inhibitors of key biological targets.

Synthesis and Physicochemical Properties

The synthesis of this compound is not extensively detailed in publicly available, peer-reviewed literature. However, its preparation can be inferred from patented synthetic routes for final drug products and general methodologies for the synthesis of 3-functionalized azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with 3,4-difluorophenol.

A plausible synthetic pathway is outlined below:

Physicochemical Properties:

The physicochemical properties of the this compound scaffold are crucial to its utility in drug design. The difluorophenyl group significantly influences the electronic nature of the molecule, while the azetidine ring provides a rigid, three-dimensional framework.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO | - |

| Molecular Weight | 185.17 g/mol | - |

| pKa (predicted) | ~8.5-9.5 (for the azetidine nitrogen) | Inferred from related structures |

| logP (predicted) | ~1.5-2.5 | Inferred from related structures |

The fluorine atoms on the phenyl ring are key modulators of the scaffold's properties. They are strong electron-withdrawing groups, which can influence the pKa of the azetidine nitrogen and the overall polarity of the molecule. This can be advantageous for optimizing drug-target interactions and improving pharmacokinetic profiles.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental as a key intermediate in the development of several classes of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] The this compound moiety is a core component of the long-acting DPP-4 inhibitor, Omarigliptin .

The synthesis of Omarigliptin involves the coupling of a complex pyrazole-containing fragment with a derivative of this compound, highlighting the scaffold's role in constructing the final drug molecule.[4]

Phosphodiesterase Type 9 (PDE9) Inhibitors

PDE9 is a cGMP-specific phosphodiesterase that is a promising target for the treatment of neurodegenerative and cognitive disorders.[5] Patent literature discloses the use of this compound as a synthetic intermediate for a series of potent PDE9 inhibitors.[5] The azetidine scaffold in these compounds serves to orient the difluorophenoxy group towards a key binding pocket in the enzyme's active site.

Modulators of Cortical Catecholaminergic Neurotransmission

The modulation of neurotransmitter levels in the brain is a key strategy for the treatment of various central nervous system (CNS) disorders.[6] The this compound scaffold has been incorporated into molecules designed to modulate catecholaminergic neurotransmission.[7] The unique stereoelectronic properties of this scaffold are likely crucial for achieving the desired activity and selectivity for neurotransmitter transporters.

Structure-Activity Relationships (SAR)

While specific SAR studies on a series of this compound analogs are not extensively published, valuable insights can be gleaned from related classes of azetidine-based compounds, particularly DPP-4 inhibitors.[3]

Key SAR Insights:

-

The Azetidine Ring: The constrained nature of the azetidine ring is critical for orienting the substituents in a conformationally restricted manner, which can lead to enhanced binding affinity.[3]

-

The 3-Phenoxy Linkage: The ether linkage at the 3-position provides a flexible yet defined connection to the aromatic ring system, allowing for optimal positioning within the target's binding site.

-

The 3,4-Difluorophenyl Group: The fluorine atoms on the phenyl ring play a multifaceted role:

-

Electronic Effects: The strong electron-withdrawing nature of fluorine can influence hydrogen bonding interactions and modulate the pKa of the azetidine nitrogen.

-

Metabolic Stability: Fluorine substitution can block sites of potential metabolism, thereby increasing the in vivo half-life of the drug.

-

Lipophilicity: The introduction of fluorine can modulate the lipophilicity of the molecule, impacting its solubility, permeability, and overall pharmacokinetic profile.

-

Experimental Protocols

Representative Synthesis of N-Boc-3-(3,4-difluorophenoxy)azetidine:

-

Mesylation of N-Boc-3-hydroxyazetidine: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-mesyloxyazetidine.

-

Nucleophilic Substitution with 3,4-Difluorophenol: To a solution of 3,4-difluorophenol (1.2 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) is added a strong base like sodium hydride (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes. A solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in DMF is then added dropwise. The reaction mixture is heated to 80-100 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-3-(3,4-difluorophenoxy)azetidine.

-

Deprotection: The N-Boc-3-(3,4-difluorophenoxy)azetidine is dissolved in a suitable solvent such as DCM or dioxane, and an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the desired this compound salt.

Conclusion

The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of a rigid, three-dimensional azetidine core and the electronically-modulating difluorophenoxy group has enabled the development of highly effective and selective therapeutic agents. As our understanding of the nuanced interplay between molecular structure and biological function continues to grow, it is certain that this versatile scaffold will continue to feature prominently in the design of the next generation of innovative medicines.

References

- Ferraris, D. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 579-595.

- Sonesson, C., Svensson, P., & Karlsson, J. (2009). Modulators of dopamine neurotransmission.

- Takeda Pharmaceutical Company Limited. (2012). Weekly administration of dipeptidyl peptidase inhibitors.

- Wagman, A. S., & Bu, W. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1629-1636.

- Zhang, Y., et al. (2017). An Improved Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 624-628.

- Claffey, M. M., et al. (2010). Amino-heterocyclic compounds used as pde9 inhibitors.

- Fawcett, L., et al. (2007). Modulators in concert for cognition: modulator interactions in the prefrontal cortex.

- Takeda Pharmaceutical Company Limited. (2015). A process for preparation of trelagliptin succinate.

- Merck Sharp & Dohme Corp. (2015). Process for the preparation of key intermediates of omarigliptin.

- He, W., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 83(15), 8066-8072.

-

Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20.[1][2]

- Takeda Pharmaceutical Company Limited. (2016). Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.

-

Li, G., et al. (2017). A one-pot synthesis of omarigliptin and its analogues through stabilized beta-amino ketone intermediate. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1184-1187.[4]

-

Takeda Pharmaceutical Company Limited. (2021). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry, 1(2), 112-120.[8]

-

Wikipedia. (2023). Trelagliptin. Retrieved from [Link]]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. WO2010084438A1 - Amino-heterocyclic compounds used as pde9 inhibitors - Google Patents [patents.google.com]

- 6. Modulators in concert for cognition: modulator interactions in the prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

Characterizing a Modern Medicinal Chemistry Scaffold: A Guide to the Solubility and Stability of 3-(3,4-Difluorophenoxy)azetidine

An In-depth Technical Guide

Introduction: The "Developability" Imperative

In the quest for novel therapeutics, potency and selectivity are only the first hurdles. A candidate's ultimate success is inextricably linked to its "developability"—a multifaceted property encompassing solubility, stability, permeability, and metabolic fate. Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety.

The subject of this guide, 3-(3,4-Difluorophenoxy)azetidine, is a scaffold of significant interest. The azetidine ring serves as a saturated, non-planar bioisostere for other common rings, often improving physicochemical properties like solubility compared to more rigid aromatic systems. The 3,4-difluorophenoxy group is frequently employed to mitigate metabolic oxidation of the aromatic ring, a common liability for many drug candidates. Understanding the interplay of these structural features on the core properties of solubility and stability is therefore paramount.

This document serves as a practical, hands-on manual for any scientist tasked with characterizing this molecule or its analogs. We will detail the necessary experimental workflows, explain the scientific principles underpinning each choice, and provide templates for robust data presentation.

Part 1: Comprehensive Solubility Profiling

Solubility is not a single value but a context-dependent property. For drug discovery, the two most critical measurements are thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is the absolute ceiling of solubility and is critical for understanding bioavailability and for developing late-stage formulations.

-

Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically DMSO), begins to precipitate. This value is more relevant to high-throughput screening (HTS) environments where compounds are tested under non-equilibrium conditions.

Structural & Physicochemical Predictions

Before embarking on experimental work, a quick analysis of the structure can inform our expectations:

-

Azetidine Ring: Contains a basic nitrogen atom. We can predict a pKa in the range of 8-9.5, suggesting the molecule will be protonated and more soluble at acidic pH.

-

Difluorophenoxy Group: This moiety is hydrophobic and will decrease aqueous solubility. The fluorine atoms are electron-withdrawing but have a minimal direct impact on the ether oxygen's basicity.

-

Overall Molecule: The molecule has a calculated LogP (cLogP) that suggests moderate lipophilicity. It has hydrogen bond acceptors (N, O, F) but no donors, which can influence its interaction with water.

Experimental Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This gold-standard method, adapted from OECD Guideline 105, measures the true equilibrium solubility.

Rationale: By allowing the system to reach equilibrium over an extended period (24-72 hours), this method ensures that the measured concentration represents the maximum amount of compound that can be dissolved in the aqueous medium, free from artifacts of supersaturation or slow dissolution rates.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a series of glass vials containing the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline). Ensure enough solid is present that it remains visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (typically 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let excess solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter (low-binding, such as PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution.

-

Verification: The solid material remaining in the vial should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.

Experimental Protocol 2: Kinetic Aqueous Solubility (High-Throughput Method)

This method is designed for speed and is ideal for screening large numbers of compounds in early discovery.

Rationale: This protocol mimics the process of HTS assays, where a compound is rapidly diluted from a DMSO stock into an aqueous buffer. The resulting measurement of precipitation onset is highly relevant for predicting potential issues in such assays.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Using a liquid handler, rapidly add the DMSO solutions to a 96-well plate containing the aqueous buffer (e.g., pH 7.4 PBS). The final DMSO concentration should be kept low and consistent, typically ≤1%.

-

Incubation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation: Solubility Profile Summary

All solubility data should be compiled into a clear, concise table.

| Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| pH 7.4 PBS | Thermodynamic | 25 | Experimental Value | Experimental Value |

| pH 5.0 Acetate | Thermodynamic | 25 | Experimental Value | Experimental Value |

| pH 7.4 PBS | Kinetic (1% DMSO) | 25 | Experimental Value | Experimental Value |

| SGF (Simulated Gastric Fluid) | Thermodynamic | 37 | Experimental Value | Experimental Value |

| SIF (Simulated Intestinal Fluid) | Thermodynamic | 37 | Experimental Value | Experimental Value |

| PEG 400 | Equilibrium | 25 | Experimental Value | Experimental Value |

| Ethanol | Equilibrium | 25 | Experimental Value | Experimental Value |

Diagram: Solubility Assessment Workflow

Caption: Decision workflow for solubility characterization.

Part 2: Chemical Stability Assessment

A stable molecule is essential for ensuring a consistent dose reaches the target and for maintaining a safe impurity profile. Forced degradation studies are accelerated experiments designed to predict the long-term stability of a drug candidate and identify its likely degradation products. These studies are a core component of the ICH Q1A(R2) guidelines.

Analytical Prerequisite: The Stability-Indicating Method

Before commencing stability studies, a robust analytical method, typically HPLC or UPLC, must be developed. A method is considered "stability-indicating" if it can accurately quantify the parent compound and separate it from all potential degradation products and impurities without interference.

Starting Point for Method Development:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

-

Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer (MS) to identify degradants.

Experimental Protocol 3: Forced Degradation Study

Rationale: By exposing the compound to harsh conditions exceeding those expected during storage and use, we can rapidly identify potential degradation pathways. This information is crucial for guiding formulation development, defining storage conditions, and identifying critical quality attributes.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a concentration of ~1 mg/mL.

-

Stress Conditions: For each condition, mix the stock solution with the stressor solution and incubate. A control sample (stock solution in neutral water/buffer) should be run in parallel at each temperature.

-

Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60 °C for 2, 8, and 24 hours.

-

Base Hydrolysis: Mix with 0.1 N NaOH. Incubate at 60 °C for 2, 8, and 24 hours.

-

Neutral Hydrolysis: Mix with purified water. Incubate at 60 °C for 2, 8, and 24 hours.

-

Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

-

Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

-

-

Time Point Sampling: At each designated time point, pull an aliquot of the stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

-

Analysis: Dilute the quenched sample to a suitable concentration (e.g., 50 µg/mL) and analyze immediately using the stability-indicating HPLC-MS method.

-

Data Interpretation: Calculate the percentage of the parent compound remaining. Analyze the chromatograms for any new peaks corresponding to degradation products. Use MS data to propose structures for these degradants. The goal is to achieve 5-20% degradation to ensure the pathways are revealed without completely destroying the parent compound.

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (hours) | Temperature (°C) | % Parent Remaining | No. of Degradants >0.1% | Observations |

| 0.1 N HCl | 24 | 60 | Experimental Value | Experimental Value | e.g., Major degradant at RRT 0.85 |

| 0.1 N NaOH | 24 | 60 | Experimental Value | Experimental Value | e.g., Rapid degradation observed |

| Water | 24 | 60 | Experimental Value | Experimental Value | e.g., Stable |

| 3% H₂O₂ | 24 | RT | Experimental Value | Experimental Value | e.g., N-oxide formation suspected |

| Light (ICH Q1B) | - | - | Experimental Value | Experimental Value | e.g., Photostable |

Diagram: Chemical Stability Workflow

Caption: Workflow for a forced degradation stability study.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For a promising scaffold like this compound, the protocols and strategies outlined in this guide provide a robust framework for generating a comprehensive data package. By employing both thermodynamic and kinetic solubility assays, researchers can gain insights relevant to both biopharmaceutical performance and in vitro screening. Similarly, a well-designed forced degradation study not only establishes the compound's intrinsic stability but also proactively identifies potential liabilities that can be mitigated through rational formulation design or structural modification. Adherence to these principles will enable project teams to make informed, data-driven decisions, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

-

Title: Drug-like properties and the causes of poor solubility and poor permeability. Source: Journal of Pharmacological and Toxicological Methods, 2001. URL: [Link]

-

Title: The Azetidine Ring in Medicinal Chemistry. Source: Future Medicinal Chemistry, 2014. URL: [Link]

-

Title: Differentiating with Dissolution: A Perspective on the Proper Use of Solubility and Dissolution in Drug Discovery and Development. Source: Molecular Pharmaceutics, 2021. URL: [Link]

-

Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD), 1995. URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2003. URL: [Link]

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 3-Phenoxyazetidines in Drug Discovery

Abstract

The azetidine motif, a four-membered saturated heterocycle, has emerged from the shadow of its more celebrated five- and six-membered cousins to become a "privileged scaffold" in modern medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to introduce a three-dimensional character into otherwise flat molecules, offers a compelling strategy for enhancing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the 3-phenoxyazetidine core, a versatile building block that marries the desirable features of the azetidine ring with the vast potential for chemical diversification offered by the phenoxy group. We will dissect the synthetic pathways to this scaffold, illuminate strategies for navigating its chemical space, and present a case study on its application in the development of novel therapeutics, thereby equipping researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this remarkable scaffold.

The 3-Phenoxyazetidine Core: Structural and Physicochemical Attributes

The 3-phenoxyazetidine scaffold is characterized by an azetidine ring substituted at the 3-position with a phenoxy group. This seemingly simple combination imparts a unique set of properties that are highly advantageous in drug design.

Structural Features:

-

IUPAC Name: 3-phenoxyazetidine

-

Molecular Formula: C₉H₁₁NO

-

CAS Number: 76263-18-8[1]

The strained four-membered ring of azetidine provides a rigid framework that can help to lock in a specific conformation, which is often crucial for high-affinity binding to a biological target. The phenoxy group serves as a versatile anchor for introducing a wide array of substituents, allowing for the fine-tuning of electronic and steric properties.

Physicochemical Properties:

A summary of the key physicochemical properties of 3-phenoxyazetidine and its hydrochloride salt are presented below.

| Property | Value |

| Molecular Weight | 149.19 g/mol |

| Boiling Point (Predicted) | 240 °C |

| Melting Point (HCl salt) | 120-122 °C |

| pKa (Predicted) | 9.15 ± 0.40 |

Synthesis of the 3-Phenoxyazetidine Scaffold: Key Methodologies

The accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, several robust synthetic routes to 3-phenoxyazetidine have been established, with the most common starting from the commercially available N-Boc-3-hydroxyazetidine.

Williamson Ether Synthesis

A classical and reliable method for forming the ether linkage is the Williamson ether synthesis. This approach involves the deprotonation of a phenol followed by nucleophilic attack on an electrophilic azetidine. A common variation involves the reaction of N-Boc-3-hydroxyazetidine with a phenol in the presence of a base.

Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) and phenol (1.2 equivalents) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at 80°C under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of 3-phenoxyazetidine, proceeding via an alkoxyphosphonium salt intermediate. This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

Experimental Protocol: Mitsunobu Reaction for N-Boc-3-phenoxyazetidine

-

To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Deprotection of the Azetidine Nitrogen

Following the successful formation of the phenoxy ether, the Boc protecting group on the azetidine nitrogen can be readily removed under acidic conditions to yield the free base or its corresponding salt.

Experimental Protocol: Boc Deprotection

-

Dissolve N-Boc-3-phenoxyazetidine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.

Caption: Synthetic routes to 3-phenoxyazetidine.

Exploring the Chemical Space: N-Functionalization Strategies

With the 3-phenoxyazetidine core in hand, the exploration of its chemical space is primarily achieved through functionalization of the secondary amine on the azetidine ring. This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

N-Alkylation

Reductive amination or direct alkylation with alkyl halides are common methods to introduce alkyl groups onto the azetidine nitrogen.

Experimental Protocol: N-Benzylation

-

To a solution of 3-phenoxyazetidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 10 minutes.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

N-Acylation

Acyl chlorides or activated carboxylic acids can be used to form amides, providing another avenue for diversification.

N-Arylation

Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents, significantly expanding the accessible chemical space.

Caption: N-Functionalization of 3-phenoxyazetidine.

Characterization: Spectroscopic Profile

Thorough characterization of the synthesized compounds is essential. The following tables provide the predicted spectroscopic data for the parent 3-phenoxyazetidine.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.40 | m | 2H | Ar-H (meta) |

| ~6.90 - 7.00 | m | 3H | Ar-H (ortho, para) |

| ~4.80 - 4.90 | m | 1H | O-CH (azetidine) |

| ~4.00 - 4.10 | t | 2H | CH₂ (azetidine) |

| ~3.80 - 3.90 | t | 2H | CH₂ (azetidine) |

| ~2.50 (broad) | s | 1H | NH |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Ar-C (ipso, attached to O) |

| ~129.5 | Ar-CH (meta) |

| ~121.0 | Ar-CH (para) |

| ~115.0 | Ar-CH (ortho) |

| ~70.0 | O-CH (azetidine) |

| ~50.0 | CH₂ (azetidine) |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretch |

| ~3050 | Ar C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1600, 1490 | Ar C=C stretch |

| ~1240 | Ar-O-C stretch |

Case Study: 3-Phenoxyazetidine Analogs as Triple Reuptake Inhibitors

To illustrate the potential of the 3-phenoxyazetidine scaffold in drug discovery, we will examine a study on closely related 3-aminoazetidine derivatives as triple reuptake inhibitors (TRIs) for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][3] The insights gained from this study are highly applicable to the exploration of the 3-phenoxyazetidine chemical space.

The development of TRIs is a promising strategy for the treatment of depression and other CNS disorders.[4] A study by Han et al. explored a series of 3-aminoazetidine derivatives, which can be considered bioisosteres of 3-phenoxyazetidines, for their ability to inhibit SERT, NET, and DAT.[2][3]

Structure-Activity Relationship (SAR) Highlights:

The study revealed several key SAR trends that can guide the design of novel 3-phenoxyazetidine-based TRIs.[2]

-

N-Substitution on the Azetidine Ring: The nature of the substituent on the azetidine nitrogen was found to be critical for activity. A (3,4-dichlorophenyl)propyl group was identified as a favorable substituent for potent triple reuptake inhibition.

-

Substitution on the 3-Position Linker: The length and nature of the linker at the 3-position of the azetidine ring also significantly influenced activity.

-

Aromatic Substitution: The substitution pattern on the aromatic ring attached to the 3-position linker provided another handle for modulating potency and selectivity.

Comparative Inhibitory Activities of 3-Aminoazetidine Analogs

The following table summarizes the in vitro inhibitory activities (IC₅₀ in nM) of selected 3-aminoazetidine analogs from the study by Han et al.[2][3]

| Compound | R¹ | R² | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) |

| 10dl | H | 3,4-Cl₂-Ph | 1.2 | 3.4 | 24.1 |

| 10dm | H | 4-Cl-Ph | 2.3 | 8.1 | 55.2 |

| 10dn | H | 3-Cl-Ph | 3.5 | 12.5 | 89.7 |

These results demonstrate that potent TRIs can be developed from the 3-substituted azetidine scaffold. The lead compound, 10dl , exhibited excellent potency against all three monoamine transporters.[3] This provides a strong rationale for exploring the 3-phenoxyazetidine scaffold in a similar manner, where the phenoxy ring can be substituted to optimize interactions with the transporter binding sites.

Caption: SAR exploration of the 3-phenoxyazetidine scaffold.

Conclusion and Future Directions

The 3-phenoxyazetidine scaffold represents a highly promising and versatile starting point for the design of novel therapeutic agents. Its straightforward synthesis, coupled with the vast opportunities for chemical diversification at both the azetidine nitrogen and the phenoxy ring, makes it an attractive platform for medicinal chemists. The demonstrated potential of closely related analogs as potent triple reuptake inhibitors underscores the value of this scaffold in the development of treatments for CNS disorders.

Future exploration of the 3-phenoxyazetidine chemical space could involve:

-

Scaffold Hopping: Utilizing the 3-phenoxyazetidine core as a starting point for the design of novel scaffolds with similar pharmacophoric features.

-

Bioisosteric Replacement: Replacing the phenoxy group with other aromatic or heteroaromatic systems to modulate physicochemical properties and explore new binding interactions.

-

Application to Other Targets: Investigating the utility of the 3-phenoxyazetidine scaffold against a broader range of biological targets, including enzymes and other receptors.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space of 3-phenoxyazetidines and unlock their full potential in the quest for new and improved medicines.

References

- Unlocking Potential: 3-Phenoxyazetidine and its Analogs as Triple Reuptake Inhibitors - Benchchem. (URL: )

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (URL: [Link])

-

Approaches to Scaffold Hopping for Identifying New Bioactive Compounds and the Contribution of Artificial Intelligence - PubMed. (URL: [Link])

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed. (URL: [Link])

Sources

- 1. 3-phenoxyazetidine;CAS No.:76263-18-8 [chemshuttle.com]

- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 3-(3,4-Difluorophenoxy)azetidine

Introduction: The Strategic Importance of the 3-(3,4-Difluorophenoxy)azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, while lending a degree of kinetic stability, provides a unique three-dimensional geometry that can favorably influence the binding of small molecules to biological targets.[1] The incorporation of a 3-(3,4-difluorophenoxy) moiety introduces a valuable combination of properties. The difluorophenyl group can engage in favorable interactions with protein targets, such as dipole-dipole and hydrogen bond interactions, while also modulating the physicochemical properties of the molecule, including lipophilicity and metabolic stability.

The secondary amine of this compound is a key functional handle that allows for the introduction of a wide array of substituents through N-alkylation. This process is a cornerstone of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and technical insights into the two most common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Mechanistic Insights: The "Why" Behind the Protocols

A thorough understanding of the underlying reaction mechanisms is paramount for successful and reproducible synthetic outcomes. The choice of reagents and reaction conditions is not arbitrary but is dictated by the principles of chemical reactivity.

Direct N-Alkylation with Alkyl Halides: An SN2 Pathway

The direct alkylation of this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]

A crucial component of this reaction is the presence of a base. The initial SN2 reaction results in the formation of an ammonium salt, which is acidic. The base serves two critical purposes: it neutralizes the newly formed ammonium salt to regenerate the neutral, nucleophilic tertiary amine, and it scavenges the hydrogen halide byproduct generated during the reaction.[2] Potassium carbonate (K₂CO₃) is a commonly employed inorganic base for this purpose. It is effective, cost-efficient, and its heterogeneous nature in many organic solvents can simplify work-up procedures.[3][4]

Caption: Workflow for Direct N-Alkylation.

Reductive Amination: A Tandem Imine Formation and Reduction

Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds in a one-pot fashion. The reaction begins with the condensation of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate. This step is often catalyzed by a weak acid.[5][6]

The newly formed iminium ion is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for reducing the iminium ion in the presence of the starting carbonyl compound.[5][7] The electron-withdrawing acetate groups on the borohydride attenuate its reducing power, preventing the reduction of the aldehyde or ketone starting material.[5]

Caption: Workflow for Reductive Amination.

Data Presentation: A Comparative Overview of N-Alkylation Methods

The following tables provide representative data for the N-alkylation of 3-phenoxyazetidine derivatives, which serve as a close proxy for the reactivity of this compound. These data are intended to guide experimental design and optimization.[8]

Table 1: Direct N-Alkylation of 3-Phenoxyazetidine Derivatives with Alkyl Halides [8]

| Entry | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 92 |

| 2 | Ethyl iodide | Et₃N | Dichloromethane | 12 | 85 |

| 3 | 1-bromobutane | NaH | Tetrahydrofuran | 8 | 88 |

| 4 | Methyl p-toluenesulfonate | DIPEA | N,N-Dimethylformamide | 10 | 90 |

Table 2: Reductive Amination of 3-Phenylazetidine with Various Carbonyl Compounds [9]

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 4-12 | >90 |

| 2 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 6-18 | 85-95 |

| 3 | Acetone | NaBH(OAc)₃ | Dichloromethane | 12-24 | 80-90 |

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Alkyl halides can be toxic and should be handled with care. Anhydrous solvents are often flammable. Consult the Safety Data Sheets (SDS) for all reagents before use.[10][11][12]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate.

Materials:

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 eq) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (3.0 eq) to the suspension. The additional equivalent of base is to neutralize the hydrochloride salt.

-

Stir the suspension at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend this compound hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane.

-

Add triethylamine (1.1 eq) to the suspension to liberate the free base.

-

Add the aldehyde (1.1 eq) to the reaction mixture and stir at room temperature for 30 minutes to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated azetidine.

Conclusion and Future Perspectives

The N-alkylation of this compound is a fundamental transformation that provides access to a diverse range of compounds with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination are robust and reliable methods for achieving this transformation. The choice of method will depend on the specific alkyl group to be introduced and the overall synthetic strategy. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient and rational synthesis of novel azetidine-based compounds. Future work in this area may focus on the development of more sustainable and atom-economical N-alkylation methods, such as catalytic borrowing hydrogen approaches.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Catalytic Reductive Amination with Sodium Triacetoxyborohydride. BenchChem.

-

Alchem Pharmtech. (n.d.). This compound. Retrieved from [Link]

- Myers, A. G. (n.d.).

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(4-Fluoro-phenoxy)-azetidine. Retrieved from [Link]

- Fluorochem Ltd. (2024). Safety Data Sheet: 3-(2,4-Difluorophenoxy)azetidine.

- ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Royal Society of Chemistry. (2015). RSC Advances.

- BenchChem. (2025). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. BenchChem.

- Thermo Fisher Scientific. (2025).

- BenchChem. (2025).

- Tayama, E., & Sugai, S. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25484–25493.

- Google Patents. (2016).

- Carreira, E. M., & Seayad, J. (2020). A general carbonyl alkylative amination for tertiary amine synthesis.

- Rowe, S. M., Wuest, W. M., & Minbiole, K. P. C. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14197–14205.

- Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.

- Tayama, E., & Sugai, S. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25484–25493.

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

- Salunkhe, R. B., & Chaudhari, M. B. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

- Salunkhe, R. B., & Chaudhari, M. B. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

- Jorapur, Y. R., & Rajagopal, G. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(36), 6341–6344.

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

- Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.

- Kaabi, A., Ayadi, W., & Dridi, C. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87–97.

- Fülöp, F., & Kiss, L. (2014). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. European Journal of Organic Chemistry, 2014(26), 5693–5704.

- Liang, S.-S., Chen, Y.-C., & Chen, B.-H. (2016). A novel reductive amination method with isotopic formaldehydes for the preparation of internal standard and standards for determining organosulfur compounds in garlic. Food Chemistry, 200, 25–31.

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

- Khachatryan, D. S., & Matevosyan, K. R. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Russian Chemical Bulletin, 65(1), 14–28.

- Cik, G., & Krajnovic, D. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)